N-(diphenylmethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide N-(diphenylmethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034558-14-8
VCID: VC5944701
InChI: InChI=1S/C24H31N3OS/c28-24(27-15-7-14-26(16-17-27)22-12-18-29-19-13-22)25-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,22-23H,7,12-19H2,(H,25,28)
SMILES: C1CN(CCN(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4CCSCC4
Molecular Formula: C24H31N3OS
Molecular Weight: 409.59

N-(diphenylmethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide

CAS No.: 2034558-14-8

Cat. No.: VC5944701

Molecular Formula: C24H31N3OS

Molecular Weight: 409.59

* For research use only. Not for human or veterinary use.

N-(diphenylmethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide - 2034558-14-8

Specification

CAS No. 2034558-14-8
Molecular Formula C24H31N3OS
Molecular Weight 409.59
IUPAC Name N-benzhydryl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide
Standard InChI InChI=1S/C24H31N3OS/c28-24(27-15-7-14-26(16-17-27)22-12-18-29-19-13-22)25-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,22-23H,7,12-19H2,(H,25,28)
Standard InChI Key UNGURXZGOQTQOI-UHFFFAOYSA-N
SMILES C1CN(CCN(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4CCSCC4

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, N-(diphenylmethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide, reflects its three primary components:

  • 1,4-Diazepane core: A seven-membered saturated ring containing two nitrogen atoms at positions 1 and 4.

  • Thian-4-yl substituent: A tetrahydrothiopyran-4-yl group (a six-membered sulfur-containing ring) attached to the diazepane’s 4-position.

  • Diphenylmethyl carboxamide: A benzhydryl group linked via a carboxamide bond to the diazepane’s 1-position nitrogen.

The molecular formula is C25H29N3OS, yielding a molecular weight of 419.58 g/mol. Key structural features include:

  • Stereochemistry: The diazepane and thiane rings introduce potential stereocenters, though the compound’s achirality depends on synthetic routes .

  • Hydrogen bonding capacity: The carboxamide group contributes one hydrogen bond donor and two acceptors, influencing solubility and target interactions .

Synthesis and Manufacturing

Diazepane Ring Formation

The 1,4-diazepane core is typically synthesized via cyclization reactions. A representative method involves:

  • Cyclocondensation: Reacting a diaminoalkane with a carbonyl source under acidic conditions. For example, tetrahydrothiopyran-4-one reacts with sodium azide in concentrated HCl to form thiazepane intermediates .

  • Ring expansion: Modifying smaller heterocycles (e.g., piperidines) through azide-mediated expansions, as demonstrated in the synthesis of 1,4-thiazepan-5-one .

Thian-4-yl Substitution

Introducing the thian-4-yl group involves nucleophilic substitution or coupling reactions:

  • Friedel-Crafts alkylation: Using tetrahydrothiopyran-4-one with Lewis acids (e.g., TMSOTf) to attach the thiane ring to the diazepane core.

  • Grignard reactions: Organometallic reagents can add to carbonyl groups, followed by reduction to achieve the saturated thiane structure .

Carboxamide Functionalization

The diphenylmethyl carboxamide is introduced via:

  • Acylation: Treating the diazepane’s primary amine with diphenylmethyl isocyanate.

  • Coupling reactions: Using carbodiimide reagents (e.g., EDC/HOBt) to conjugate diphenylmethyl carboxylic acid derivatives to the diazepane .

Example Synthesis Protocol

  • Step 1: React tetrahydrothiopyran-4-one (5.14 g) with sodium azide (4.31 g) in conc. HCl (20 mL) at 0°C, then stir at room temperature for 4 hours .

  • Step 2: Neutralize with Na2CO3, extract with chloroform, and purify via recrystallization (yield: 62%) .

  • Step 3: Couple the intermediate with diphenylmethyl isocyanate using toluene-4-sulfonic acid as a catalyst.

Physicochemical Properties

Key properties were extrapolated from structural analogs :

PropertyValue
Molecular Weight419.58 g/mol
logP (Lipophilicity)4.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Polar Surface Area72.5 Ų
Solubility (logSw)-3.8 (poor aqueous solubility)
  • Lipophilicity: The diphenylmethyl group increases logP compared to simpler analogs (e.g., 3.06 for T379-0047 ), enhancing membrane permeability.

  • Solubility: Low aqueous solubility (-3.8 logSw) necessitates formulation with co-solvents or lipid-based carriers .

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